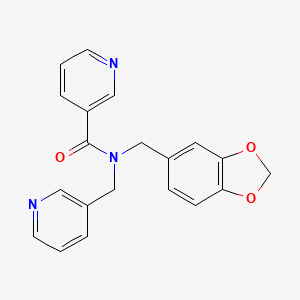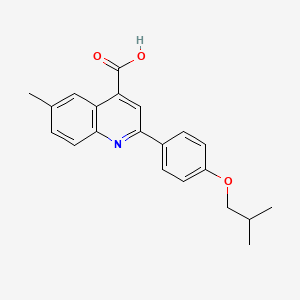
N-(1,3-benzodioxol-5-ylmethyl)-N-(pyridin-3-ylmethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N-(pyridin-3-ylmethyl)nicotinamide, also known as BPN-15606, is a small molecule that has gained attention in recent years due to its potential therapeutic applications in treating neurological disorders.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-N-(pyridin-3-ylmethyl)nicotinamide is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-(1,3-benzodioxol-5-ylmethyl)-N-(pyridin-3-ylmethyl)nicotinamide increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway. This leads to the activation of several downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N-(pyridin-3-ylmethyl)nicotinamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and to reduce the negative symptoms of schizophrenia. It has also been found to increase the number of dendritic spines, which are the sites of synaptic contacts between neurons, in the hippocampus, a brain region important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-N-(pyridin-3-ylmethyl)nicotinamide is its selectivity for PDE4D, which reduces the risk of side effects associated with non-specific inhibition of other PDE isoforms. However, its low yield of synthesis and limited solubility in water can pose challenges for lab experiments. Additionally, further studies are needed to determine the optimal dosage and treatment duration for N-(1,3-benzodioxol-5-ylmethyl)-N-(pyridin-3-ylmethyl)nicotinamide.
Zukünftige Richtungen
For N-(1,3-benzodioxol-5-ylmethyl)-N-(pyridin-3-ylmethyl)nicotinamide include exploring its potential as a treatment for other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on synaptic plasticity and memory formation. The development of more efficient synthesis methods and modifications to improve its solubility and bioavailability may also be explored.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-N-(pyridin-3-ylmethyl)nicotinamide is a synthetic compound that can be prepared using standard organic chemistry techniques. The synthesis method involves the reaction of 3-bromopyridine with 5-hydroxymethyl-1,3-benzodioxole in the presence of a base, followed by the addition of nicotinoyl chloride to form the final product. The yield of the synthesis is reported to be around 30%.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-N-(pyridin-3-ylmethyl)nicotinamide has shown promising results in preclinical studies as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to improve memory and cognitive function in animal models of Alzheimer's disease and to reduce the negative symptoms of schizophrenia.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(17-4-2-8-22-11-17)23(13-16-3-1-7-21-10-16)12-15-5-6-18-19(9-15)26-14-25-18/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGWJQRWPRWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN(CC3=CN=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6033407.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B6033412.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B6033416.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6033418.png)

![2-[2-(3,4-dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6033440.png)
![2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033443.png)
![2-[4-(2,5-difluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6033456.png)
![2-[(4-methoxyphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6033469.png)
![5,5-dimethyl-2-[(methylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6033473.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide](/img/structure/B6033480.png)
![N-[5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6033482.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6033489.png)
methanone](/img/structure/B6033499.png)